molecular formula C8H10F2N2 B8321011 N-(2,2-difiuoroethyl)benzene-1,2-diamine

N-(2,2-difiuoroethyl)benzene-1,2-diamine

Cat. No.: B8321011
M. Wt: 172.18 g/mol
InChI Key: NPUUHVOZAWKVCR-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)benzene-1,2-diamine is a fluorinated derivative of benzene-1,2-diamine, characterized by a 2,2-difluoroethyl substituent attached to the aromatic ring. This compound is of interest due to the unique electronic and steric effects imparted by the difluoroethyl group. Fluorine atoms introduce strong electronegativity, influencing the molecule’s polarity, solubility, and reactivity.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

2-N-(2,2-difluoroethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5,11H2

InChI Key

NPUUHVOZAWKVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent on the benzene-1,2-diamine core significantly impacts its chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects and Properties
Compound Name Substituent Electronic Effect Steric Hindrance Key Applications References
N-(2,2-Difluoroethyl)benzene-1,2-diamine 2,2-Difluoroethyl Strong electron-withdrawing Moderate Drug intermediates, ligands [3], [10]
N-(4-Fluorophenyl)benzene-1,2-diamine (14) 4-Fluorophenyl Moderate electron-withdrawing Low Redox-active intermediates [10]
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) 3,5-Bis(trifluoromethyl)benzyl Strong electron-withdrawing High Catalysis, metal complexes [3]
N1-(2-Aminoethyl)benzene-1,2-diamine 2-Aminoethyl Electron-donating Low Chelating agents [16]

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃, F): Enhance stability toward oxidation and electrophilic substitution but reduce nucleophilicity. For example, the trifluoromethyl group in 4a increases thermal stability and resistance to hydrolysis .
  • Electron-Donating Groups (e.g., NH₂): Improve nucleophilicity, making the compound more reactive in condensation reactions (e.g., Schiff base formation) .
  • Fluorinated Alkyl Chains (e.g., 2,2-difluoroethyl): Balance hydrophobicity and solubility, making them suitable for pharmaceutical applications where bioavailability is critical .

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